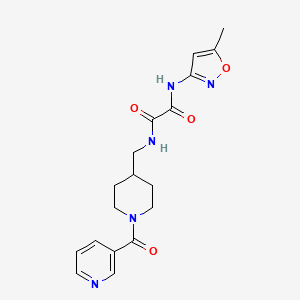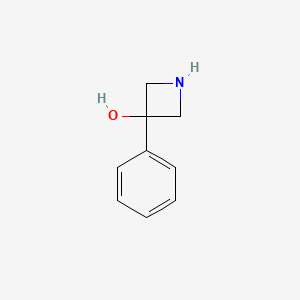
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate: is a complex organic compound featuring a thiazole ring, a tetrahydropyran moiety, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrahydropyran moiety and the tert-butyl carbamate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the thiazole ring can produce various thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and tetrahydropyran moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Thiazole derivatives: Compounds with a thiazole ring, used in various chemical and biological applications.
Tetrahydropyran derivatives: Compounds containing a tetrahydropyran ring, often used in medicinal chemistry.
Uniqueness
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the exploration of new research avenues.
Propriétés
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRMKYOOSQFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)
![rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride](/img/structure/B2517389.png)





![[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)


![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2517409.png)

